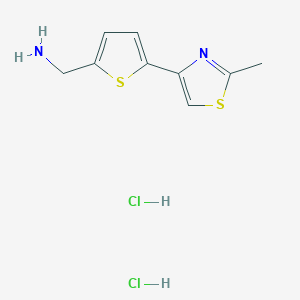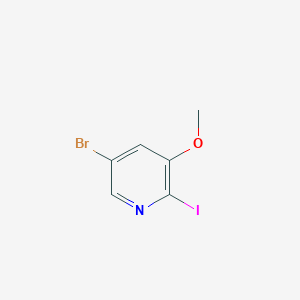
(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride, also known as MTM, is a small molecule compound with a variety of uses in scientific research. MTM is a versatile compound that can be used in a variety of ways to gain insight into the biochemical and physiological effects of compounds on biological systems. MTM has been used in a variety of research applications, including studies of drug efficacy and safety, drug metabolism, and gene expression. In addition, MTM has been used to investigate the mechanisms of action of various compounds, and the biochemical and physiological effects of such compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. The thiazole ring is a component in various biologically active compounds, such as sulfathiazole, which is known for its antimicrobial properties . The presence of the thiazole and thiophene moieties in the compound suggests it may be useful in developing new antimicrobial drugs, particularly against multidrug-resistant microorganisms.
Antitumor and Cytotoxic Activities
Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities. Compounds with a thiazole structure have been synthesized and tested for their effectiveness against human tumor cell lines, showing promising results in combating prostate cancer . This suggests that our compound could be a candidate for further investigation in cancer research.
Neuroprotective Effects
The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system and in the synthesis of neurotransmitters . Derivatives of thiazole, therefore, might offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Antioxidant Properties
Thiazoles have been explored for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. A study on a related compound, 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride, demonstrated its ability to ameliorate cognitive impairment through the modulation of oxidative stress . This indicates that our compound could also be researched for its antioxidant capabilities.
Anti-Inflammatory Activity
Thiazole derivatives have been reported to possess anti-inflammatory activity. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be a starting point for the development of new anti-inflammatory medications .
Analgesic Effects
The analgesic activity of thiazole derivatives has been documented, suggesting that they can be used to develop pain-relieving drugs. With the ongoing search for safer analgesics, the compound could be valuable for further research in this area .
Antiviral Potential
Given the structure of thiazole derivatives, there is potential for antiviral drug development. For instance, Ritonavir, an antiretroviral drug, contains a thiazole ring, indicating that our compound could be explored for its efficacy against viruses .
Chemical Synthesis and Drug Development
The compound’s structure makes it suitable for use in chemical synthesis and drug development. It can serve as a building block for creating a variety of biologically active molecules, potentially leading to the discovery of new drugs .
Propiedades
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2.2ClH/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9;;/h2-3,5H,4,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGRQXKXWDEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Methylthiazol-4-yl)thiophen-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)



![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)